molecular formula C14H11FN2O5S B13351941 4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19235-18-8

4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13351941
CAS No.: 19235-18-8
M. Wt: 338.31 g/mol
InChI Key: UGYNYWAGJKDOTO-UHFFFAOYSA-N
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Description

4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves several steps. One common method includes the reaction of 3-nitrobenzylamine with acetic anhydride to form 3-nitrophenylacetamide. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic residues in proteins, such as the hydroxyl group of serine residues. This covalent modification can inhibit the activity of enzymes like human neutrophil elastase, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to 4-(2-(3-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and nitrophenylacetamide compounds. These compounds share similar reactivity and applications but may differ in their specific chemical properties and biological activities. For example, sulfonimidates and sulfoximines are related organosulfur compounds that also find use in medicinal chemistry and organic synthesis .

Properties

CAS No.

19235-18-8

Molecular Formula

C14H11FN2O5S

Molecular Weight

338.31 g/mol

IUPAC Name

4-[[2-(3-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11FN2O5S/c15-23(21,22)13-6-4-11(5-7-13)16-14(18)9-10-2-1-3-12(8-10)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

UGYNYWAGJKDOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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